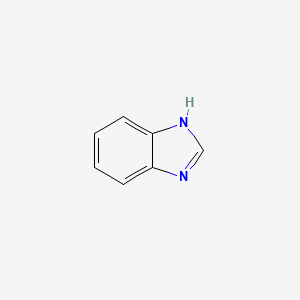

![molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7](/img/structure/B591670.png)

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQVZEDKIVMHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=CN2)N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3H-Imidazo[4,5-b]pyridin-5-yl)methanol: A Scaffold of Therapeutic Promise

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[4,5-b]pyridine Core

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol, bearing the CAS number 1352911-89-7, is a heterocyclic organic compound belonging to the imidazopyridine class. The core of this molecule, the imidazo[4,5-b]pyridine ring system, is of profound interest in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery.[1][2][3][4] This guide will delve into the technical details of this compound, and more broadly, explore the vast therapeutic potential of the imidazo[4,5-b]pyridine scaffold it represents.

The imidazo[4,5-b]pyridine framework has been successfully incorporated into a variety of therapeutic agents, demonstrating a remarkable range of biological activities. These include roles as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][5] Furthermore, derivatives of this scaffold have been investigated as potent kinase inhibitors, modulators of the central nervous system, and even as mitochondrial uncouplers for the treatment of metabolic disorders.[6][7][8] The versatility of this chemical entity underscores its importance as a building block in the development of novel therapeutics.

Physicochemical Properties and Safety Data

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties have been reported by various chemical suppliers. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1352911-89-7 | [9][10] |

| Molecular Formula | C7H7N3O | [9][10] |

| Molecular Weight | 149.15 g/mol | [9][10] |

| Appearance | Solid | [11] |

| Purity | Typically ≥95% | [12] |

| Boiling Point (Predicted) | 465.2 ± 30.0 °C at 760 mmHg | [11] |

| Storage | 2-8°C, Inert atmosphere | [10] |

A safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[11] The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[11] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

Synthetic Strategies for the Imidazo[4,5-b]pyridine Scaffold

A common approach involves the reaction of a 2,3-diaminopyridine derivative with an appropriate carboxylic acid or its equivalent. For the synthesis of the title compound, a plausible precursor would be a 2,3-diaminopyridine substituted with a hydroxymethyl group at the 5-position. The general synthetic workflow is depicted in the diagram below.

Figure 1. A generalized synthetic pathway to the imidazo[4,5-b]pyridine scaffold.

More advanced and efficient synthetic methods have also been developed, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions.[13] These modern techniques offer advantages such as improved yields, milder reaction conditions, and greater structural diversity in the final products. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful tool for the synthesis of substituted imidazopyridines.[13]

Therapeutic Potential and Applications in Drug Discovery

The true value of this compound lies in its potential as a building block for more complex molecules with therapeutic applications. The imidazo[4,5-b]pyridine scaffold has been identified as a key pharmacophore in a multitude of drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives.[5] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, certain derivatives have been shown to act as potent inhibitors of Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies.[8] The general mechanism of kinase inhibition often involves the imidazopyridine core acting as a scaffold to present substituents that interact with the kinase's active site.

Figure 2. Conceptual pathway of kinase inhibition by imidazo[4,5-b]pyridine derivatives.

Anti-inflammatory Properties

The imidazo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties. Some derivatives have been found to be inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5] The ability to selectively inhibit COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Neurological and Metabolic Disorders

Recent research has expanded the therapeutic potential of imidazo[4,5-b]pyridines to include neurological and metabolic disorders. For instance, derivatives have been discovered as potent and selective inhibitors of bromodomain and extra-terminal (BET) proteins for the management of neuropathic pain.[6] In the realm of metabolic diseases, novel imidazo[4,5-b]pyridine derivatives have been identified as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH).[7]

Future Directions and Conclusion

This compound, while not extensively studied as a standalone compound, represents a valuable starting point for the synthesis of a diverse library of imidazo[4,5-b]pyridine derivatives. The proven therapeutic potential of this scaffold across multiple disease areas, including oncology, inflammation, and metabolic disorders, makes it a highly attractive area for further research and development.

Future investigations should focus on the derivatization of the hydroxymethyl group of the title compound to explore the structure-activity relationships of novel analogues. The development of efficient and scalable synthetic routes will also be crucial for advancing these compounds through the drug discovery pipeline. As our understanding of the biological targets of imidazo[4,5-b]pyridines continues to grow, so too will the opportunities to design next-generation therapeutics based on this versatile and powerful scaffold.

References

-

Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

-

Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

-

OUCI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

-

BIO Web of Conferences. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 66, 00014. [Link]

-

Journal of Medicinal Chemistry. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9665-9685. [Link]

-

National Institutes of Health. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(10), 1334. [Link]

-

ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237-35252. [Link]

-

PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

-

PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(10), 6843-6855. [Link]

-

VEGPHARM. (n.d.). This compound. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 14, 2872-2923. [Link]

-

ResearchGate. (2018). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

-

ChemicalBook. (n.d.). Hanhong Sci. Product Catalog. Retrieved from [Link]

-

Chemat. (n.d.). (3H-Imidazo(4,5-b)pyridin-5-yl)methanol, 95%. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Retrieved from [Link]

-

Lead Sciences. (n.d.). (5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. Retrieved from [Link]

-

PubChemLite. (n.d.). (3h-imidazo[4,5-b]pyridin-2-yl)methanol. Retrieved from [Link]

-

National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 109, 117875. [Link]

-

Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 123-136. [Link]

-

ResearchGate. (2017). New fluorescent 3H-imidazo[4,5-e][1][2]benzoxazoles: Synthesis, spectroscopic characterization, and antibacterial activity. Retrieved from [Link]

-

PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]

-

PubMed. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1352911-89-7 | this compound - Moldb [moldb.com]

- 10. molcore.com [molcore.com]

- 11. chemscene.com [chemscene.com]

- 12. chemat.com.pl [chemat.com.pl]

- 13. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol synthesis pathways and mechanisms

An In-depth Technical Guide to the Synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. As a bioisostere of purines, the imidazo[4,5-b]pyridine scaffold is a privileged structure found in numerous pharmacologically active agents. The hydroxymethyl functionality at the 5-position provides a versatile handle for further chemical modification, making this compound a valuable starting material for the synthesis of complex drug candidates.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. The narrative emphasizes the strategic reasoning behind the chosen route, detailed mechanistic insights, and field-proven experimental protocols designed for reproducibility and scalability.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a multi-stage strategy that relies on the construction of the fused heterocyclic system from a suitably functionalized pyridine precursor. The primary alcohol is envisioned as arising from the reduction of a more stable carboxylic acid, which in turn can be generated from the hydrolysis of a nitrile. This nitrile functionality also serves to activate the pyridine ring and guide the necessary substitution patterns in the early stages of the synthesis.

The chosen strategy hinges on three key transformations:

-

Formation of a functionalized 2,3-diaminopyridine precursor.

-

Construction of the imidazole ring to form the core scaffold.

-

Functional group manipulation at the C5-position to yield the final hydroxymethyl group.

Caption: Retrosynthetic pathway for this compound.

Part 2: Detailed Synthetic Pathways and Mechanisms

This section details the forward synthesis, providing step-by-step protocols and mechanistic discussions for each key stage.

Stage 1: Synthesis of the Key Intermediate, 2,3-Diamino-5-bromopyridine

The journey begins with the commercially available and inexpensive 2-aminopyridine. The strategic introduction of amino groups at the C2 and C3 positions is non-trivial. A robust, multi-step sequence published in Organic Syntheses provides a reliable method to obtain the necessary precursor, 2,3-diamino-5-bromopyridine, which contains a handle for subsequent cyanation.

Workflow for Stage 1 Synthesis

Caption: Workflow for the synthesis of 2,3-diamino-5-bromopyridine.

This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]

Step 1A: 2-Amino-5-bromopyridine

-

In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

-

Cool the solution to below 20°C in an ice bath.

-

Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C.

-

After the addition is complete, stir the mixture for another 2 hours at room temperature.

-

Pour the reaction mixture into 5 L of ice water and neutralize carefully with a 40% sodium hydroxide solution until the pH is ~8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-amino-5-bromopyridine.

Step 1B: 2-Amino-5-bromo-3-nitropyridine

-

In a 1-L three-necked flask equipped with a stirrer and thermometer, cool 500 mL of concentrated sulfuric acid to below 5°C in an ice bath.

-

Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine portion-wise, ensuring the temperature does not exceed 5°C.

-

Add 26 mL (0.57 mole) of 95% nitric acid dropwise at 0°C.

-

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

-

Cool the mixture and pour it onto 5 L of ice. Neutralize with 40% sodium hydroxide solution.

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.

Step 1C: 2,3-Diamino-5-bromopyridine

-

To a flask containing 10.9 g (0.05 mole) of 2-amino-5-bromo-3-nitropyridine, add 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1 hour.

-

Filter the hot reaction mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the dark residue from water to obtain pure 2,3-diamino-5-bromopyridine.[1]

Stage 2: Imidazole Ring Formation and Functional Group Conversion

With the key diaminopyridine in hand, the next stage involves forming the fused imidazole ring and converting the bromo-substituent into the target carboxylic acid via a nitrile intermediate.

Workflow for Stage 2 Synthesis

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

The formation of the imidazo[4,5-b]pyridine ring from 2,3-diaminopyridine and formic acid is a classic example of the Phillips condensation. The reaction proceeds via a two-step mechanism:

-

Formylation: The more nucleophilic C2-amino group attacks the formic acid (or its activated form), leading to the formation of an N-formyl intermediate after dehydration.

-

Cyclization and Dehydration: The second amino group at C3 attacks the formyl carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic imidazole ring.

Step 2A: 2,3-Diamino-5-cyanopyridine

-

In a flask, combine 2,3-diamino-5-bromopyridine (1.88 g, 10 mmol) and copper(I) cyanide (1.35 g, 15 mmol).

-

Add 20 mL of dry N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 150-160°C) under a nitrogen atmosphere for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture, pour into a solution of aqueous ammonia, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2B: 3H-Imidazo[4,5-b]pyridine-5-carbonitrile

-

Place 2,3-diamino-5-cyanopyridine (1.34 g, 10 mmol) in a round-bottom flask.

-

Add 15 mL of 98% formic acid.

-

Heat the mixture to reflux for 4 hours.[2]

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the product.

Step 2C: 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid

-

Suspend 3H-imidazo[4,5-b]pyridine-5-carbonitrile (1.44 g, 10 mmol) in a mixture of 20 mL of water and 5 mL of methanol.

-

Add sodium hydroxide (1.2 g, 30 mmol).

-

Heat the mixture to reflux for 18 hours, as described in an analogous procedure for the 7-cyano isomer.[3]

-

After cooling to room temperature, carefully acidify the solution with concentrated HCl to pH 1-2.

-

Collect the white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the target carboxylic acid.[4][5]

Stage 3: Reduction of Carboxylic Acid to this compound

The final step is the chemoselective reduction of the carboxylic acid to the primary alcohol. Two premier hydride-donating reagents are suitable for this transformation: Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF). Both are effective, but they differ in handling requirements, selectivity, and work-up procedures.

The reduction mechanism differs slightly between the two reagents but follows a general principle.

-

With LiAlH₄: The reaction begins with a vigorous acid-base reaction where the hydride deprotonates the carboxylic acid to form a lithium carboxylate and H₂ gas. The AlH₃ species then coordinates to the carboxylate, making the carbonyl carbon highly electrophilic. Subsequent delivery of hydride ions leads to an aldehyde intermediate, which is immediately reduced further to the primary alcohol.[4][6]

-

With BH₃·THF: Borane first reacts with the acidic proton to form a triacyloxyborane intermediate and H₂ gas. This intermediate is less reactive than an aldehyde, which prevents over-reduction of other functional groups. The complex is then hydrolyzed during the aqueous work-up to liberate the primary alcohol. This reagent offers excellent chemoselectivity, often leaving esters and amides untouched.[2][5][7]

| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane THF Complex (BH₃·THF) |

| Reactivity | Extremely high; reduces most carbonyls | High, but more chemoselective |

| Selectivity | Low; will reduce esters, amides, etc. | High; reduces acids preferentially over esters[3] |

| Safety | Highly pyrophoric; reacts violently with water | Less pyrophoric, but still water-sensitive |

| Work-up | Careful quenching required (e.g., Fieser work-up) | Simpler quenching with methanol or water |

| Solvent | Typically THF, Diethyl Ether | THF |

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.28 g, 7.5 mmol) in 20 mL of anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (0.82 g, 5 mmol) in 15 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. (Note: H₂ gas will evolve).

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

-

Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of:

-

0.3 mL of water

-

0.3 mL of 15% aqueous NaOH

-

0.9 mL of water

-

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

To a flame-dried flask under a nitrogen atmosphere, add a solution of 3H-imidazo[4,5-b]pyridine-5-carboxylic acid (0.82 g, 5 mmol) in 20 mL of anhydrous THF.

-

Cool the solution to 0°C.

-

Add 1.0 M BH₃·THF solution (15 mL, 15 mmol) dropwise over 30 minutes.

-

After addition, allow the mixture to warm to room temperature and stir for 8 hours.[7]

-

Cool the reaction back to 0°C and slowly quench by the dropwise addition of 10 mL of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Add 10 mL of 1 M HCl and heat the mixture for 30 minutes to hydrolyze any borate esters.

-

Cool the solution, basify with aqueous NaOH, and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford the product.

Conclusion

The synthetic route detailed in this guide provides a logical and well-precedented pathway for the preparation of this compound. By leveraging a robust multi-step synthesis of a key diaminopyridine intermediate, followed by classical heterocyclic ring formation and standard functional group manipulations, this approach offers a reliable method for accessing this valuable building block. The provision of alternative protocols for the final reduction step allows researchers to choose the method that best fits their laboratory capabilities and chemoselectivity requirements. This guide serves as a practical blueprint for chemists engaged in the synthesis of novel imidazopyridine-based compounds for drug discovery and development.

References

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

-

Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(3), 1074–1075. Available at: [Link]

- CN103788086A - Pyridoimidazole compounds and preparation method thereof. Google Patents.

-

Acid to Alcohol - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

-

Lithium Aluminum Hydride (LAH). Organic Chemistry Data. Available at: [Link]

-

Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. Available at: [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. Available at: [Link]

-

3H-imidazo(4,5-b)pyridine-5-carboxylic acid. PubChem. Available at: [Link]

-

Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry. Available at: [Link]

-

5-cyanopyridine-2-diazohydroxide, basic salts and methods for production and use. Justia Patents. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Spectroscopic and Analytical Guide to (3H-Imidazo[4,5-b]pyridin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol (CAS No. 1352911-89-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure, forming the core of numerous biologically active agents.[1] This guide offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing a foundational resource for its identification, characterization, and application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system, with a hydroxymethyl substituent on the pyridine ring. The tautomeric nature of the imidazole ring (3H- vs. 1H-) is a key structural feature influencing its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1352911-89-7 | [2] |

| Molecular Formula | C₇H₇N₃O | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Monoisotopic Mass | 149.05891 Da | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core, the methylene protons of the methanol substituent, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing and donating effects of the nitrogen atoms and the substituent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H2 | 8.1 - 8.3 | s | - | Imidazole proton, singlet due to lack of adjacent protons. |

| H7 | 8.3 - 8.5 | d | ~5.0 | Pyridine proton ortho to the ring junction nitrogen. |

| H6 | 7.2 - 7.4 | d | ~5.0 | Pyridine proton meta to the ring junction nitrogen. |

| -CH₂- | 4.6 - 4.8 | d | ~5.5 | Methylene protons, doublet due to coupling with the hydroxyl proton. |

| -OH | 5.3 - 5.5 | t | ~5.5 | Hydroxyl proton, triplet due to coupling with the methylene protons. |

| N-H | 12.0 - 13.0 | br s | - | Imidazole N-H proton, broad signal due to exchange. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are particularly informative.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 145 - 148 | Imidazole carbon between two nitrogens. |

| C3a | 135 - 138 | Quaternary carbon at the ring junction. |

| C5 | 150 - 153 | Carbon bearing the methanol substituent. |

| C6 | 118 - 121 | Pyridine carbon. |

| C7 | 140 - 143 | Pyridine carbon. |

| C7a | 148 - 151 | Quaternary carbon at the ring junction. |

| -CH₂- | 60 - 63 | Methylene carbon. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized, field-proven protocol for acquiring high-quality NMR spectra for imidazo[4,5-b]pyridine derivatives.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many heterocyclic compounds and its ability to slow down the exchange of labile protons (e.g., -OH, N-H), allowing for their observation.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, a spectral width of 200-220 ppm.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the heterocyclic rings and the hydroxymethyl group.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | O-H stretch (alcohol) | Broad, Strong |

| 3150 - 3000 | N-H stretch (imidazole) | Broad, Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| 1650 - 1580 | C=N and C=C stretching (ring) | Medium to Strong |

| 1480 - 1400 | C-C stretching (ring) | Medium |

| 1050 - 1000 | C-O stretch (primary alcohol) | Strong |

Experimental Protocol for IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Predicted Mass Spectrum

For this compound, electrospray ionization (ESI) is a suitable technique, which is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 150.0662.

Key Fragmentation Pathways:

The fragmentation of the parent ion is likely to proceed through the loss of small, stable molecules.

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. 1352911-89-7 | this compound - Moldb [moldb.com]

- 3. PubChemLite - (3h-imidazo[4,5-b]pyridin-2-yl)methanol (C7H7N3O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 3-methyl-3h-imidazo[4,5-b]pyridin-6-ol (C7H7N3O) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

solubility and stability of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol in different solvents

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] Given the structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines, derivatives from this class are frequently investigated for diverse biological activities, including as kinase inhibitors.[5] Understanding the physicochemical properties of such molecules is a prerequisite for advancing them through the development pipeline. This document outlines the fundamental principles, detailed experimental protocols, and data interpretation strategies essential for generating a robust solubility and stability profile, adhering to industry best practices and regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

This compound is a small molecule featuring the imidazo[4,5-b]pyridine scaffold.[1][3] This heterocyclic system is a key pharmacophore in many biologically active compounds due to its ability to form critical hydrogen bond interactions with therapeutic targets.[5][6][7] Before any meaningful biological or preclinical assessment can occur, a thorough understanding of two fundamental properties is required: solubility and stability.

-

Solubility directly influences bioavailability, formulation design, and the reliability of in vitro assay results.[8][9][10] A compound with poor solubility can lead to erroneous biological data and present significant challenges for in vivo administration.[10]

-

Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could affect safety and efficacy.[11][12] Regulatory bodies such as the FDA and EMA require comprehensive stability data, guided by the International Council for Harmonisation (ICH) guidelines, before a drug candidate can be approved.[11][12][13][14][15]

This guide provides the scientific rationale and step-by-step protocols for establishing a rigorous solubility and stability profile for this compound, enabling researchers to make informed decisions in the drug discovery and development process.

Solubility Profiling: Beyond a Single Number

Solubility is not a single, fixed value but is highly dependent on the conditions of the medium, such as pH, temperature, and the presence of co-solvents.[8] For drug development, two types of solubility are particularly relevant: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound before it precipitates after being introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It's a high-throughput assessment used early in discovery to flag potential issues.[8][10]

-

Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. This "gold standard" measurement is lower-throughput but crucial for pre-formulation development.[8][16]

2.1. Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This high-throughput method is ideal for early-stage screening. It relies on detecting light scattering from undissolved particles (precipitate) as the compound is diluted in an aqueous buffer.[8][17]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to all wells, resulting in a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Nephelometric Reading: Measure the turbidity (light scattering) in each well using a plate-based nephelometer.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

2.2. Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[16]

Methodology:

-

Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4). The presence of visible solid material is essential.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).[9]

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]

2.3. Data Presentation and Interpretation

Solubility data should be summarized clearly to allow for easy comparison across different conditions.

Table 1: Solubility Profile of this compound

| Assay Type | Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS, pH 7.4 (2% DMSO) | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | 0.01 N HCl, pH 2.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | Acetate Buffer, pH 5.0 | 25 | [Insert Data] | [Insert Data] |

| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |

Causality: The imidazo[4,5-b]pyridine core contains basic nitrogen atoms, suggesting that the compound's solubility will be pH-dependent. Higher solubility is expected at lower pH values due to protonation of the pyridine and imidazole rings, forming a more soluble salt.

Stability Assessment: Predicting and Understanding Degradation

Stability testing is crucial for identifying degradation pathways and establishing a compound's shelf life and storage conditions.[11][12] The cornerstone of this effort is the forced degradation study , also known as stress testing.[18][19][20] These studies deliberately expose the compound to harsh conditions to accelerate degradation, providing insight into the likely degradation products that could form under normal storage conditions.[18][19][21]

3.1. The Central Role of a Stability-Indicating HPLC Method

A forced degradation study is only as good as the analytical method used to evaluate it. A stability-indicating method (SIM) is an analytical procedure, typically HPLC, that can accurately quantify the parent compound while separating it from all process-related impurities and degradation products.[21][22][23]

Key Characteristics of a SIM:

-

Specificity: The ability to resolve the main peak from all potential degradants.

-

Peak Purity: Tools like a Photo-Diode Array (PDA) detector can be used to assess peak purity, ensuring that the parent compound peak is not co-eluting with a degradant.[24]

-

Mass Balance: A critical self-validating aspect of the protocol. The total amount of the drug should be accounted for, meaning the loss in the parent compound's assay should be roughly equivalent to the sum of the impurities and degradants formed.[24] A mass balance within 95-105% provides confidence in the method's ability to detect all major degradation products.

3.2. Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed based on ICH guideline Q1A(R2) recommendations.[11][13][14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[25]

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal: Incubate the solution at 80°C. (Solid-state thermal stress should also be conducted on the powder).

-

Photolytic: Expose the solution (in a photostable container) to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B.[11][18] A control sample should be wrapped in foil to exclude light.

-

-

Time Points: Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Stop the degradation reaction at each time point. For acid/base samples, this involves neutralization.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method.

3.3. Diagram of Experimental Workflows

Caption: Experimental workflows for solubility determination.

Caption: Workflow for a forced degradation (stress testing) study.

3.4. Data Presentation and Interpretation

Results from the forced degradation study should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition.

Table 2: Forced Degradation Study Summary for this compound

| Stress Condition | Duration (h) | Assay of Parent (%) | Total Impurities (%) | Mass Balance (%) | Major Degradant RRTs |

| Control (T=0) | 0 | 100.0 | <0.1 | N/A | N/A |

| 0.1 M HCl @ 60°C | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 0.85, 1.12] |

| 0.1 M NaOH @ 60°C | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 0.76] |

| 3% H₂O₂ @ RT | 24 | [Insert Data] | [Insert Data] | [Insert Data] | [e.g., 1.30] |

| Heat @ 80°C | 48 | [Insert Data] | [Insert Data] | [Insert Data] | [No significant degradation] |

| Light (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] | [No significant degradation] |

Causality and Field Insights:

-

Hydrolysis: The imidazo[4,5-b]pyridine core can be susceptible to both acid and base-catalyzed hydrolysis, potentially leading to ring-opening.

-

Oxidation: The electron-rich nature of the imidazole ring makes it a potential site for oxidation, possibly forming N-oxides.[18]

-

Photostability: Many aromatic heterocyclic systems are photosensitive. The lack of degradation under photolytic conditions is a favorable property.[18]

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following these protocols, researchers can generate high-quality, reliable data that is essential for progressing a compound through the drug development process. The thermodynamic solubility data will guide formulation scientists, while the forced degradation results establish the compound's intrinsic stability, inform the development of analytical methods, and set the foundation for long-term stability studies as required by regulatory agencies.[11][19][26]

References

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

Solubility Test. AxisPharm. [Link]

-

FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Q1A(R2) Guideline. (2003). ICH. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Stability Indicating HPLC Method Development – A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2014). PubMed Central. [Link]

-

Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

-

stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

-

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. PubChem. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol. Lead Sciences. [Link]

-

This compound. AbacipharmTech. [Link]

-

Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. [Link]

-

Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2015). PubMed Central. [Link]

-

Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

-

Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]

-

Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2019). ResearchGate. [Link]

Sources

- 1. 1352911-89-7 | this compound - Moldb [moldb.com]

- 2. molcore.com [molcore.com]

- 3. 1352911-89-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. m.youtube.com [m.youtube.com]

- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. researchgate.net [researchgate.net]

- 17. rheolution.com [rheolution.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 21. ijtsrd.com [ijtsrd.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. biopharminternational.com [biopharminternational.com]

- 26. ajrconline.org [ajrconline.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Abstract

The imidazo[4,5-b]pyridine core, a fused heterocyclic system structurally analogous to naturally occurring purines, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to form key interactions with biological macromolecules have led to the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities exhibited by imidazo[4,5-b]pyridine derivatives. We will delve into their anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological applications, elucidating the underlying mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols for their biological evaluation.

Introduction: The Imidazo[4,5-b]pyridine Core - A Foundation for Diverse Bioactivity

The imidazo[4,5-b]pyridine scaffold is an isomeric form of imidazopyridine, characterized by the fusion of an imidazole ring to a pyridine ring.[1] This structural similarity to purines allows these derivatives to interact with a wide range of biological targets, often by acting as ATP-competitive inhibitors of kinases or by mimicking endogenous ligands.[2] The versatility of this core lies in the ease of its chemical modification at various positions, enabling the fine-tuning of its pharmacological properties.[5] Synthetic strategies commonly involve the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives, allowing for the introduction of diverse substituents that dictate the compound's biological activity.[3][4] This guide will explore the major therapeutic areas where imidazo[4,5-b]pyridine derivatives have shown significant promise.

Anticancer Activity: Targeting the Machinery of Malignancy

Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a broad spectrum of human cancer cell lines.[1] Their anticancer effects are often attributed to the inhibition of key enzymes and proteins involved in cell cycle regulation, signal transduction, and DNA replication.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism of action for many anticancer imidazo[4,5-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

-

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Certain novel imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.[6] By inhibiting CDK9, these compounds can suppress the expression of anti-apoptotic proteins, leading to programmed cell death in cancer cells. Some derivatives have shown significant inhibitory potential with IC50 values in the sub-micromolar range, comparable to established kinase inhibitors like sorafenib.[6]

-

p21-Activated Kinase 4 (PAK4) Inhibition: PAK4 is a serine/threonine kinase that plays a role in cytoskeletal organization, cell motility, and proliferation, making it an attractive target for cancer therapy.[7] An imidazo[4,5-b]pyridine-based inhibitor, KY-04045, was discovered to bind to the hinge loop of PAK4, providing a foundational structure for the design of more potent inhibitors.[7]

-

DNA Intercalation: Some tetracyclic imidazo[4,5-b]pyridine derivatives, particularly those with an amidino group, have been shown to exert their potent antiproliferative effects by intercalating into double-stranded DNA.[1] This interaction disrupts DNA replication and transcription, ultimately leading to cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents.

-

Amidinophenyl Substitution: The presence of an amidino group, especially a 2-imidazolinyl moiety, on a phenyl ring at the 2-position of the imidazo[4,5-b]pyridine core has been consistently associated with strong and selective antiproliferative activity, particularly against colon carcinoma.[1]

-

Halogenation: The introduction of a bromine atom at the 6-position of the pyridine ring can enhance cytotoxic activity against various cancer cell lines, including glioblastoma and pancreatic adenocarcinoma.[1][8][9]

-

Diaryl Pharmacophore: The incorporation of a diaryl pharmacophore at the 2- and 3-positions of the 3H-imidazo[4,5-b]pyridine ring system has been explored for developing novel anticancer agents.[10][11]

Data Presentation: Anticancer Activity of Representative Imidazo[4,5-b]pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 10 | Colon Carcinoma (SW620) | 0.4 | Not specified | [1] |

| Compound 14 | Colon Carcinoma (SW620) | 0.7 | Not specified | [1] |

| Compound 14 | Glioblastoma (U87) | 8.0 | Not specified | [1] |

| Compound VIII | Breast (MCF-7) | Not specified | CDK9 Inhibition | [6] |

| Compound IX | Colon (HCT116) | Not specified | CDK9 Inhibition | [6] |

| Compound 3h | Breast (MCF-7, BT-474) | Prominent Activity | Not specified | [8][9] |

| Compound 3j | Breast (MCF-7, BT-474) | Prominent Activity | Not specified | [8][9] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.

1. Cell Seeding:

- Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate media until approximately 80% confluency.

- Trypsinize and resuspend the cells in fresh media.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test imidazo[4,5-b]pyridine derivative in DMSO.

- Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

- Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well.

- Incubate the plate for 3-4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the media containing MTT.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 5 minutes to ensure complete dissolution.

- Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: CDK9 Inhibition Pathway

Caption: Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives.

Antiviral Activity: Combating Viral Infections

The structural similarity of imidazo[4,5-b]pyridines to purine nucleosides makes them attractive candidates for antiviral drug development. They have shown activity against a range of DNA and RNA viruses.

Spectrum of Activity

-

Respiratory Syncytial Virus (RSV): Certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridine derivatives have demonstrated selective, albeit moderate, activity against RSV.[1]

-

Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV): A library of 2-aminoalkyl-substituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines has been evaluated for anti-HBV activity.[12] Additionally, some derivatives have shown promise as anti-HCV agents.[13]

-

Other Viruses: Imidazo[4,5-b]pyridine derivatives have also been investigated for activity against human coronavirus, influenzavirus, herpes simplex virus, yellow fever virus, and Zika virus.[1]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol describes a plaque reduction assay to determine the 50% effective concentration (EC50) of an imidazo[4,5-b]pyridine derivative against a specific virus.

1. Cell Seeding:

- Seed a confluent monolayer of a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates.

- Incubate until the cells form a complete monolayer.

2. Virus Infection and Compound Treatment:

- Prepare serial dilutions of the virus stock.

- Aspirate the culture medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

- Allow the virus to adsorb for 1 hour at 37°C.

- During the adsorption period, prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose).

- After adsorption, remove the virus inoculum and add 2 mL of the overlay medium containing the test compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

3. Incubation and Plaque Visualization:

- Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

- After incubation, aspirate the overlay medium.

- Fix the cells with a solution of 10% formaldehyde for 30 minutes.

- Stain the cells with a 0.5% crystal violet solution for 15 minutes.

- Gently wash the plates with water and allow them to dry.

4. Plaque Counting and Data Analysis:

- Count the number of plaques in each well.

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

- Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity: A Complex Picture

The antimicrobial potential of imidazo[4,5-b]pyridine derivatives presents a more nuanced picture. While some studies have reported promising activity, others have found them to be largely inactive against certain bacterial strains.

Antibacterial and Antifungal Effects

-

Gram-Positive and Gram-Negative Bacteria: Some imidazo[4,5-b]pyridine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][14] The presence of a chlorine atom at the para position of phenyl groups has been shown to increase activity.[4] However, other studies have reported a general lack of antibacterial activity for certain series of these compounds.[1]

-

Antifungal Activity: Imidazo[4,5-b]pyridine derivatives have also been evaluated for their antifungal properties against strains like Aspergillus niger and Candida albicans.[15][16] Some compounds have shown good fungicidal activity, with efficacy comparable to standard antifungal drugs.[16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of an imidazo[4,5-b]pyridine derivative against bacterial or fungal strains.

1. Preparation of Inoculum:

- Culture the microbial strain overnight in a suitable broth medium.

- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Compound Dilution:

- Prepare a stock solution of the test compound in an appropriate solvent.

- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

- Add the standardized inoculum to each well of the microtiter plate.

- Include a growth control (no compound) and a sterility control (no inoculum).

- Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

4. MIC Determination:

- Visually inspect the wells for microbial growth (turbidity).

- The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anti-inflammatory and Neurological Activities: Emerging Frontiers

Beyond their antimicrobial and anticancer properties, imidazo[4,5-b]pyridine derivatives are being explored for their potential in treating inflammatory conditions and neurological disorders.

Anti-inflammatory Potential

-

COX Inhibition: Some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes.[10] Certain compounds have shown selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[10][11]

-

iNOS Inhibition: A derivative has been identified with selective inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response.[4]

Neurological Applications

-

Phosphodiesterase 10A (PDE10A) Inhibition: Novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain.[17] PDE10A inhibitors are being investigated as potential treatments for schizophrenia and other neuropsychiatric disorders.

-

BET Inhibition for Neuropathic Pain: 1H-Imidazo[4,5-b]pyridine derivatives have been identified as potent and selective inhibitors of Bromodomain and Extra-Terminal (BET) proteins.[18] One such inhibitor, DDO-8926, has shown promise in alleviating mechanical hypersensitivity in a mouse model of neuropathic pain by reducing neuroinflammation.[18]

Visualization: Experimental Workflow for Biological Screening

Caption: A generalized workflow for the biological screening of imidazo[4,5-b]pyridine derivatives.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the identification of compounds with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and neurological activities. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for this versatile scaffold will undoubtedly open up new avenues for the treatment of a wide range of human diseases. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to further unlock the therapeutic potential of this remarkable heterocyclic system.

References

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (URL: [Link])

-

Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (URL: [Link])

-

A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (URL: [Link])

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (URL: [Link])

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (URL: [Link])

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (URL: [Link])

-

2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (URL: [Link])

-

Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (URL: [Link])

-

Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (URL: [Link])

-

Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (URL: [Link])

-

Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (URL: [Link])

-

Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])

-

SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. (URL: [Link])

-

(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (URL: [Link])

-

NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (URL: [Link])

-

Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (URL: [Link])

-

Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (URL: [Link])

-

Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (URL: [Link])

-

Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (URL: [Link])

-

(PDF) 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer & anti-inflammatory agents. (URL: [Link])

-

Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])

-

The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (URL: [Link])

-

Medicinal compounds containing imidazo[4,5‐b] pyridine as the pharmacophore. (URL: [Link])

-

Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (URL: [Link])

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. ijpbs.com [ijpbs.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Compounds

Introduction: The Imidazo[4,5-b]pyridine Scaffold – A Privileged Isostere in Medicinal Chemistry

The imidazo[4,5-b]pyridine core, a fused heterocyclic system, represents a class of compounds of significant interest in drug discovery and medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to function as a purine isostere, enabling it to interact with a wide array of biological targets by mimicking the natural ligands.[2][3] This inherent bio-isosteric advantage has established the imidazo[4,5-b]pyridine as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors.[4] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][5][6]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine compounds. Moving beyond a simple catalog of activities, we will dissect the causal relationships between specific structural modifications and their resulting biological outcomes. By examining key substitutions and their influence on target binding, selectivity, and cellular potency, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of imidazo[4,5-b]pyridine-based therapeutics.

Core Scaffold and Synthetic Foundations

The versatility of the imidazo[4,5-b]pyridine scaffold stems from the multiple positions available for chemical modification, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. The most common synthetic strategies involve the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes under oxidative conditions, providing a reliable entry point to the core structure.[7] Further diversification is often achieved through modern cross-coupling reactions, such as Suzuki coupling on halogenated intermediates, to introduce a wide range of substituents.[2][8]

Caption: Key modification sites for kinase inhibitor development.

Part II: SAR in Oncology Beyond Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives also exhibit potent anticancer effects through mechanisms other than kinase inhibition, such as broad-spectrum cytotoxicity and disruption of cytoskeletal components.

Antiproliferative and Cytotoxic Agents

SAR studies have identified key features that impart potent, often sub-micromolar, cytotoxic activity against a range of human cancer cell lines. [9] Key SAR Insights:

-

C-2 Phenyl Substituents: The nature of the substituent on a C-2 phenyl ring profoundly impacts antiproliferative activity.

-

Amidine Groups: The introduction of an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group at the para-position of the C-2 phenyl ring leads to strong and selective activity against colon carcinoma cell lines. [9]The cationic nature of the amidine group is thought to facilitate interactions with biological macromolecules.

-

Bromo-substitution: A bromine atom on the pyridine nucleus can also confer promising biological potential. [9]* Mechanism of Action: For certain imidazo[4,5-b]pyridine-derived acrylonitriles, the mechanism was confirmed to be tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis. [9]

Compound ID C-2 Phenyl Substituent Pyridine Ring Substituent SW620 (Colon) IC50 (µM) 10 4-amidinophenyl H 0.4 [9] 14 4-(2-imidazolinyl)phenyl H 0.7 [9] 7 Phenyl 6-Bromo >100 (inactive in this specific assay) [9] Table summarizes data for selected antiproliferative compounds. [9]

-

Part III: SAR in Other Therapeutic Areas

Antiviral Agents

The scaffold has shown promise against a variety of RNA and DNA viruses. Studies on a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed selective activity against Respiratory Syncytial Virus (RSV). [9] Key SAR Insights:

-

A bromo-substituted derivative with an unsubstituted phenyl ring at C-2 showed moderate but selective activity against RSV (EC50 21 μM). [9]* A derivative with a para-cyano substituted phenyl ring also displayed selective anti-RSV activity. [9]This suggests that specific electronic and steric features at the C-2 phenyl ring are crucial for antiviral effects.

Mitochondrial Uncouplers for Metabolic Diseases

In a novel application, imidazo[4,5-b]pyridine derivatives have been developed as mitochondrial uncouplers for the potential treatment of metabolic dysfunction-associated steatohepatitis (MASH). [8]These agents dissipate the proton gradient across the inner mitochondrial membrane, increasing energy expenditure.

Key SAR Insights:

-

C-2 Substituent: A 2-trifluoromethyl moiety was found to be essential for mitochondrial uncoupling activity. Replacing it with other groups significantly diminished or completely abolished activity. [8]* C-4 Phenyl Substituents: The presence of a phenyl ring at the 4-position was optimal. Electron-withdrawing groups (e.g., trifluoromethyl, cyano) on this phenyl ring increased both in vitro potency and efficacy. [8]* Core Structure: Replacing the pyridine core with a more electron-deficient pyrimidine core resulted in cytotoxicity, highlighting the importance of the imidazo[4,5-b]pyridine nucleus for a favorable safety profile. [8]

Experimental Protocols for SAR Elucidation

Trustworthy and reproducible assays are the bedrock of any SAR campaign. The protocol below describes a standard method for assessing the cytotoxic effects of novel compounds, a critical first step in evaluating potential anticancer agents.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-